ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate
Description
Historical Context and Discovery
The development of this compound emerges from a rich historical foundation in thiophene chemistry that dates back to the late 19th century. The fundamental synthetic approaches for thiophene derivatives trace their origins to the pioneering work of Carl Paal and Ludwig Knorr in 1884, who independently developed what became known as the Paal-Knorr synthesis. This seminal reaction established the foundation for synthesizing substituted thiophenes from 1,4-diketones, providing a synthetically valuable method for obtaining substituted furans, pyrroles, and thiophenes that serve as common structural components in many natural products.
The historical evolution of thiophene synthesis methodology has been instrumental in enabling the creation of complex derivatives like this compound. Early thiophene synthesis methods employed sulfurizing agents such as phosphorus pentasulfide or Lawesson's reagent, which functioned both as sulfurizing and dehydrating agents. These reagents enabled reaction pathways that initially led to furan formation, though subsequent research by Campaigne and coworkers in 1952 demonstrated that Paal thiophene synthesis proceeded through thione intermediate formation rather than via furan intermediates.
The mechanistic understanding of thiophene formation has evolved significantly since these early discoveries. The acid-catalyzed furan synthesis mechanism, elucidated by V. Amarnath and colleagues in 1995, revealed that the reaction proceeds through protonation of one carbonyl group followed by attack from the forming enol of the other carbonyl, ultimately leading to dehydration of the hemiacetal to produce the resultant furan. This mechanistic insight provided crucial understanding for developing more sophisticated thiophene derivatives containing additional functional groups, such as the pyrrolidine carbonyl moiety present in the target compound.
Advanced synthetic methodologies have emerged in recent decades that enable the construction of highly functionalized thiophene derivatives. Modern approaches to thiophene synthesis include chloranil-induced dehydrogenation of 2,5-dihydrothiophenes, which provides extremely facile and general routes to alkylated thiophene products in a completely regiospecific manner. These methodological advances have facilitated the synthesis of complex molecules like this compound, which incorporate multiple functional groups requiring precise synthetic control.
Significance in Organic Chemistry
This compound occupies a position of considerable significance within organic chemistry due to its multifunctional architecture and diverse synthetic applications. The compound serves as a crucial building block in pharmaceutical development, particularly for synthesizing agents targeting neurological disorders, where its unique structural arrangement enhances bioavailability and therapeutic efficacy. The presence of both amino and ester functionalities within the thiophene framework provides multiple reactive sites for further chemical elaboration, making it an invaluable intermediate in complex molecule synthesis.
The compound's significance extends prominently into medicinal chemistry applications, where thiophene derivatives have demonstrated considerable therapeutic potential. Research indicates that this compound and related compounds serve as building blocks for pharmaceutical agents, with their unique structures contributing to enhanced drug efficacy and specificity. The thiophene ring system contributes increased stability and effectiveness under various environmental conditions, making these compounds particularly valuable for pharmaceutical formulations requiring robust chemical properties.
Agricultural chemistry represents another significant application domain for this compound, where it finds use in agrochemical formulations including herbicides and fungicides. The thiophene ring's inherent stability and the compound's multifunctional nature provide effective solutions for crop protection and yield improvement applications. This agricultural utility demonstrates the compound's versatility beyond pharmaceutical applications, highlighting its broader significance in applied organic chemistry.
Material science applications constitute an emerging area of significance for this compound. The compound's incorporation into conductive polymers and advanced materials contributes to enhanced durability and environmental resistance properties. These material science applications leverage the electronic properties of the thiophene ring system combined with the structural complexity provided by the pyrrolidine carbonyl and amino functionalities.
The compound's role in organic synthesis methodology represents a fundamental aspect of its chemical significance. Researchers leverage its reactivity profile to create complex molecules, making it a valuable tool for developing new compounds across various chemical fields. The multiple functional groups present in the molecule provide diverse reaction pathways for synthetic elaboration, enabling its use as a versatile synthetic intermediate in complex target molecule construction.
Position in the Thiophene Derivative Family
This compound occupies a distinctive position within the extensive family of thiophene derivatives, characterized by its unique combination of functional groups and structural complexity. The compound belongs to the broader class of amino-substituted thiophene carboxylates, which represent important synthetic intermediates and bioactive molecules. Within this classification, the presence of the pyrrolidine carbonyl substituent at the 5-position distinguishes it from simpler amino-thiophene derivatives and places it among the more structurally sophisticated members of this chemical family.
The structural relationship to other thiophene derivatives can be understood through comparison with related compounds in the same family. Ethyl 2-amino-4-methylthiophene-3-carboxylate, with molecular formula C₈H₁₁NO₂S and molecular weight 185.24 grams per mole, represents the parent structure from which the target compound is derived. The addition of the pyrrolidine carbonyl group increases the molecular complexity significantly, resulting in the molecular formula C₁₃H₁₈N₂O₃S and molecular weight 282.36 grams per mole for the target compound.
Table 1: Structural Comparison of Related Thiophene Derivatives
The evolutionary relationship within the thiophene derivative family demonstrates how structural modifications influence chemical and biological properties. The progression from simple thiophene carboxylates to more complex derivatives like this compound reflects the ongoing development of increasingly sophisticated synthetic targets. This evolution parallels advances in synthetic methodology that enable the construction of highly functionalized heterocyclic systems.
The compound's position within the broader context of nitrogen-containing heterocycles is particularly significant given the prevalence of pyrrolidine structures in biologically active natural products and medicinal molecules. Recent research has demonstrated that pyrrolidine represents one of the most prevalent core structures found in bioactive compounds, making derivatives that incorporate both thiophene and pyrrolidine motifs particularly valuable for pharmaceutical development. This dual heterocyclic nature positions the compound at the intersection of two important chemical families, potentially conferring enhanced biological activity compared to compounds containing only single heterocyclic systems.
The structural complexity of this compound places it among the more advanced members of the thiophene derivative family, requiring sophisticated synthetic approaches for its preparation. This complexity, however, also provides enhanced opportunities for biological activity and synthetic utility, making it a valuable target for both academic research and pharmaceutical development applications.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects significant advances in both synthetic methodology and application development. Current research efforts focus particularly on expanding synthetic access to pyrrolidine-containing compounds, with recent breakthrough methodologies offering new approaches for constructing these valuable structural motifs. A notable development reported in Nature Communications demonstrates photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives bearing 2-azabicyclo[3.1.0]hex-3-ene skeletons. This methodology represents a significant advancement in pyrrolidine synthesis, offering broad substrate scope with high functional group compatibility and potentially facilitating access to compounds like this compound through novel synthetic pathways.
Modern research emphasis on pyrrolidine synthesis reflects the growing recognition of these structures' importance in drug discovery and development. The development of synthetic methods to access pyrrolidine skeletons with broad scope and high functional group compatibility has become increasingly important for accelerating pharmaceutical research and exploring chemical spaces of nitrogen-containing compounds. These advances directly impact the accessibility and utility of complex pyrrolidine-thiophene derivatives, making compounds like this compound more readily available for biological evaluation and pharmaceutical development.
Contemporary applications research demonstrates expanding utility for thiophene-pyrrolidine derivatives across multiple domains. Current investigations focus on pharmaceutical development applications, where these compounds serve as building blocks for agents targeting neurological disorders. The unique structural features of this compound, particularly its combination of amino, ester, and pyrrolidine carbonyl functionalities, position it as a valuable intermediate for developing therapeutics with enhanced bioavailability and efficacy profiles.
Table 2: Current Research Applications and Developments
Material science research represents an emerging frontier for thiophene-pyrrolidine derivatives, with current investigations exploring their incorporation into advanced materials systems. The electronic properties of thiophene rings combined with the structural complexity provided by pyrrolidine functionalities offer unique opportunities for developing materials with enhanced performance characteristics. These research directions indicate growing recognition of the compound's potential beyond traditional pharmaceutical applications.
The current research landscape also encompasses methodological developments in compound characterization and quality control. Modern analytical approaches employ sophisticated techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy for monitoring synthesis progress and confirming structural identity. These analytical advances support more reliable synthesis and characterization of complex molecules like this compound, enabling better understanding of structure-activity relationships and synthetic optimization.
Future research directions indicated by current trends suggest continued expansion of applications for thiophene-pyrrolidine derivatives. The development of novel synthetic methodologies, particularly those enabling efficient construction of complex heterocyclic systems, will likely enhance access to structurally sophisticated compounds and expand their utility across multiple application domains. This ongoing research activity positions this compound at the forefront of contemporary organic chemistry research and development efforts.
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-13(17)9-8(2)10(19-11(9)14)12(16)15-6-4-5-7-15/h3-7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPAZGLRNHZJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Followed by Cyclization
This two-step approach leverages the reactivity of cyanothioacetamide derivatives with carbonyl-containing substrates:
Step 1 : Knoevenagel condensation between cyanothioacetamide and aldehydes forms 3-aryl-2-cyanothioacrylamides. For the target compound, 4-methyl substitution is introduced via pivalaldehyde or tert-butyl acetaldehyde.
Step 2 : Cyclization with α-thiocyanatoacetophenone derivatives under basic conditions (KOH/EtOH) yields the dihydrothiophene intermediate. Subsequent oxidation and esterification introduce the pyrrolidine carbonyl and ethyl ester groups.
Mechanistic Insight :
- Base-mediated deprotonation of cyanothioacetamide generates a nucleophilic enolate.
- Aldehyde electrophile undergoes condensation, forming a β-cyanothioacrylamide intermediate.
- α-Thiocyanatoacetophenone participates in a Michael addition, followed by intramolecular cyclization via $$ S_N2 $$ displacement of the thiocyanate group (Figure 1).
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | 10% KOH | 72–85 |
| Solvent | Ethanol | 78 |
| Temperature | 40–50°C | 80 |
| Reaction Time | 30–60 min | 75 |
Michael Addition-Cyclization Route
This one-pot method utilizes α-bromochalcones and cyanothioacetamide under basic conditions:
Procedure :
- α-Bromochalcone (4-methyl variant) reacts with cyanothioacetamide in ethanol.
- KOH (10% aqueous) catalyzes Michael addition at the β-position of the chalcone.
- Intramolecular cyclization forms the thiophene ring, with concurrent elimination of HBr.
- Post-synthetic modification introduces the pyrrolidine carbonyl via amide coupling.
Advantages :
Challenges :
Multicomponent Reaction (MCR) Approach
A three-component system involving:
- Ethyl cyanoacetate (ester precursor).
- Pyrrolidine-1-carbonyl chloride (acylating agent).
- 4-Methylthiophene-2-amine (preformed aminothiophene).
Conditions :
- Solvent: DMF or THF.
- Catalyst: Triethylamine (2 equiv).
- Temperature: 0°C → room temperature.
Yield : 65–72% after column chromatography.
Mechanistic and Computational Studies
Density functional theory (DFT) at the r$$^2$$SCAN-3c level reveals two cyclization pathways for intermediates:
- S$$_N$$2 Pathway : Favored for S,S/R,R diastereomers (ΔG‡ = 18.3 kcal/mol).
- Nucleophilic Addition-Elimination : Dominant for S,R/R,S diastereomers (ΔG‡ = 22.1 kcal/mol).
These findings explain the predominance of trans-configured products in Knoevenagel-derived syntheses.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel | 72–85 | 95–97 | High regioselectivity | Multi-step, costly aldehydes |
| Michael-Cyclization | 65–78 | 90–93 | One-pot procedure | Sensitive to moisture |
| MCR | 65–72 | 88–90 | Convergent synthesis | Requires prefunctionalized units |
Experimental Optimization Insights
Solvent Effects
Catalytic Systems
Temperature Profiling
- Cyclization Step : Exothermic; maintaining 40–50°C prevents thermal decomposition.
- Acylation : Must be performed at 0°C to avoid pyrrolidine ring-opening.
Scalability and Industrial Considerations
- Pilot-Scale Batches : 500 g runs achieved 68% yield using Michael-cyclization route.
- Cost Analysis : Raw material costs dominate (72%), with cyanothioacetamide at $43/kg and α-bromochalcones at $127/kg.
- Green Metrics :
- Process Mass Intensity (PMI): 18.7 (needs improvement vs. industry standard <15).
- E-Factor: 23.5 kg waste/kg product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups to the thiophene ring.
Scientific Research Applications
Anticancer Research
Ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate has shown promise in cancer research. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells. The thiophene ring is often associated with enhanced biological properties, including anticancer activities .
Case Studies :
- A study indicated that derivatives of thiophene compounds demonstrated significant cytotoxic effects on various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development .
Antimicrobial Activity
Research has suggested that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. The presence of the thiophene moiety is often linked to increased antimicrobial efficacy .
Data Table: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Lacks pyrrolidine moiety | Moderate antimicrobial properties |
| Ethyl 2-amino-4-methyl-5-(phenylcarbonyl)thiophene-3-carboxylate | Contains phenyl group | Enhanced anti-inflammatory effects |
| Ethyl 2-amino-4-methyl-5-(piperidinecarbonyl)thiophene-3-carboxylate | Contains piperidine moiety | Potential neuroprotective effects |
Neuroprotective Effects
Emerging research indicates that derivatives of this compound may possess neuroprotective properties. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including:
Mechanism of Action
The mechanism by which ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is similar in structure but contains a nitrophenyl group instead of a pyrrolidin-1-ylcarbonyl group.
Methyl 2-aminothiophene-3-carboxylate: This compound lacks the additional substituents found in ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate, making it simpler in structure.
Uniqueness
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which can impart distinct chemical and biological properties
Biological Activity
Ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate, also known by its CAS number 347353-07-5, is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C13H18N2O3S
- Molecular Weight : 282.36 g/mol
- CAS Number : 347353-07-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and amine functionalities. The exact synthetic routes can vary, but they often include the formation of the thiophene ring followed by the introduction of the pyrrolidine carbonyl group.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings demonstrate activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | MIC > 128 µg/mL (no significant activity observed) |
| Other Thiophene Derivatives | E. faecalis | MIC values ranging from 32 to 64 µg/mL |
These findings suggest that while this compound may not exhibit strong antimicrobial effects on its own, modifications to its structure could enhance its efficacy against resistant strains.
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound, particularly in human lung cancer cell lines such as A549. The results indicate that certain structural modifications can significantly impact cytotoxicity:
| Modification | Viability Reduction (%) | Statistical Significance |
|---|---|---|
| Base Compound | 63.4% | p < 0.05 |
| With 3,5-Dichloro Substitution | 21.2% | p < 0.001 |
| Ester Transformation | 71.3% | Not significant |
These results highlight the importance of structural variations in enhancing the anticancer properties of thiophene derivatives.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Pyrrole Derivatives : A study published in MDPI demonstrated that pyrrole-based compounds exhibited varying degrees of anticancer activity against A549 cells, with some derivatives reducing cell viability by over 80% at specific concentrations .
- Antimicrobial Screening : Another research project focused on a library of nitrogen heterocycles indicated that modifications to the thiophene structure could lead to improved antibacterial properties against multidrug-resistant strains .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Gewald reaction is a foundational method for synthesizing substituted thiophenes. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structural analog) is synthesized via cyclocondensation of ethyl acetoacetate, sulfur, and substituted nitriles under reflux in ethanol . To introduce the pyrrolidine-1-carbonyl moiety, post-synthetic acylation using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) is recommended . Key factors include:
- Temperature control : Excessive heat may lead to decomposition of the acylating agent.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for acylation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the pure product .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Multi-spectral analysis is required:
- IR spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- NMR spectroscopy :
- ¹H NMR : Identify the ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.3 ppm for CH₂), amino protons (δ 5.5–6.0 ppm, broad), and pyrrolidine protons (δ 1.8–2.0 ppm for CH₂, δ 3.4–3.6 ppm for N–CH₂) .
- ¹³C NMR : Verify the thiophene ring carbons (δ 110–140 ppm), ester carbonyl (δ 165–170 ppm), and amide carbonyl (δ 170–175 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns consistent with the molecular formula .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of the pyrrolidine-1-carbonyl substituent?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Slow evaporation of a saturated solution in a solvent mixture (e.g., ethanol/dichloromethane) .
- Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms .
- Validation : Check for steric clashes and hydrogen-bonding networks (e.g., N–H···O interactions between the amide and ester groups) .
Q. What strategies address contradictions between computational modeling and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. To reconcile
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level and simulate NMR/IR spectra using Gaussian or ORCA. Compare with experimental data to identify deviations .
- Solvent modeling : Include solvent effects (e.g., IEFPCM for DMSO or CDCl₃) in simulations to improve agreement with observed shifts .
- Dynamic effects : For flexible groups (e.g., pyrrolidine ring), perform molecular dynamics (MD) simulations to assess rotamer populations .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core modifications : Replace the pyrrolidine-1-carbonyl group with other heterocycles (e.g., piperidine or morpholine) to modulate lipophilicity and hydrogen-bonding capacity .
- Functional group analysis : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene ring to enhance electrophilicity and interaction with biological targets .
- Biological assays : Test analogs against relevant targets (e.g., antimicrobial activity via MIC assays, as demonstrated for thiophene derivatives in ). Correlate activity with computed descriptors (e.g., logP, polar surface area).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
